REACTION_CXSMILES
|
[C:1](#[N:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:20]([CH2:22]N)[OH:21]>C(Cl)Cl.O.O.C([O-])(=O)C.[Cd+2].C([O-])(=O)C>[CH2:2]([C:1]1[O:21][CH2:20][CH2:22][N:19]=1)[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18] |f:3.4.5.6.7|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)#N
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
cadmium acetate dihydrate
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
O.O.C(C)(=O)[O-].[Cd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to about 125 degrees C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture is then filtered
|
Type
|
CUSTOM
|
Details
|
Residual solvent is removed from the filtrate by vacuum
|
Reaction Time |
88 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCCCCCCCCCCC)C=1OCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |